N'-[(1E)-1-(4-fluorophenyl)ethylidene]naphthalene-1-carbohydrazide
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Overview
Description
N’-[(1E)-1-(4-fluorophenyl)ethylidene]naphthalene-1-carbohydrazide is a chemical compound that belongs to the class of hydrazides It is characterized by the presence of a naphthalene ring and a fluorophenyl group, which are connected through a hydrazide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(1E)-1-(4-fluorophenyl)ethylidene]naphthalene-1-carbohydrazide typically involves the condensation reaction between 4-fluoroacetophenone and naphthalene-1-carbohydrazide. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated through filtration and recrystallization.
Industrial Production Methods
While specific industrial production methods for N’-[(1E)-1-(4-fluorophenyl)ethylidene]naphthalene-1-carbohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Additionally, continuous flow reactors could be employed to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N’-[(1E)-1-(4-fluorophenyl)ethylidene]naphthalene-1-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazide group to an amine.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of naphthalene-1-carboxylic acid derivatives.
Reduction: Formation of naphthalene-1-carbohydrazine derivatives.
Substitution: Formation of various substituted naphthalene derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: The compound has shown promise as a potential therapeutic agent due to its ability to interact with biological targets. It has been investigated for its anti-inflammatory, antimicrobial, and anticancer properties.
Materials Science: The unique structural features of the compound make it a candidate for the development of novel materials, such as organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: The compound’s interactions with enzymes and receptors have been studied to understand its mechanism of action and potential as a biochemical tool.
Mechanism of Action
The mechanism by which N’-[(1E)-1-(4-fluorophenyl)ethylidene]naphthalene-1-carbohydrazide exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- N’-[(1E)-1-(4-fluorophenyl)ethylidene]-5-nitro-1H-imidazole-4-carbohydrazide
- N’-[(1E)-1-(4-fluorophenyl)ethylidene]methoxycarbohydrazide
- N’-[(1E)-1-(4-fluorophenyl)ethylidene]-1H-benzimidazole-6-carbohydrazide
Uniqueness
N’-[(1E)-1-(4-fluorophenyl)ethylidene]naphthalene-1-carbohydrazide stands out due to its unique combination of a naphthalene ring and a fluorophenyl group. This structural arrangement imparts distinct physicochemical properties, such as enhanced stability and specific binding interactions, which can be advantageous in various applications. Additionally, the presence of the fluorine atom can influence the compound’s reactivity and biological activity, making it a valuable scaffold for drug development and materials science research.
Properties
Molecular Formula |
C19H15FN2O |
---|---|
Molecular Weight |
306.3 g/mol |
IUPAC Name |
N-[(E)-1-(4-fluorophenyl)ethylideneamino]naphthalene-1-carboxamide |
InChI |
InChI=1S/C19H15FN2O/c1-13(14-9-11-16(20)12-10-14)21-22-19(23)18-8-4-6-15-5-2-3-7-17(15)18/h2-12H,1H3,(H,22,23)/b21-13+ |
InChI Key |
RRCPAJIBDUGSEC-FYJGNVAPSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)C1=CC=CC2=CC=CC=C21)/C3=CC=C(C=C3)F |
Canonical SMILES |
CC(=NNC(=O)C1=CC=CC2=CC=CC=C21)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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